4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine
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Overview
Description
4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine is a chemical compound with the molecular formula C11H14N2O6S. It is characterized by the presence of a morpholine ring substituted with a 4-methoxy-3-nitrobenzene sulfonyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine typically involves the nitration of 4-(4-methoxyphenyl)morpholine. This process includes converting crude 4-(4-methoxyphenyl)morpholine into its nitric acid salt, which then undergoes nitration in concentrated sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is 4-[(4-methoxy-3-aminobenzene)sulfonyl]morpholine.
Substitution: Depending on the nucleophile, various substituted morpholine derivatives can be formed.
Scientific Research Applications
4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological molecules. The sulfonyl group can participate in binding interactions with proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methoxyphenyl)sulfonyl]morpholine: Lacks the nitro group, resulting in different reactivity and applications.
4-[(4-Nitrophenyl)sulfonyl]morpholine: Similar structure but without the methoxy group, leading to variations in chemical behavior.
Uniqueness
4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various research fields .
Biological Activity
4-[(4-Methoxy-3-nitrobenzene)sulfonyl]morpholine is a sulfonamide derivative characterized by its unique chemical structure, which includes a morpholine ring and a nitro-substituted aromatic group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 56807-16-0
- Molecular Formula : C11H14N2O6S
- Molecular Weight : 302.3 g/mol
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer properties and mechanisms of action.
Anticancer Mechanisms
- Tubulin Inhibition : Similar to other compounds with methoxy and nitro substituents, this morpholine derivative may interact with tubulin, inhibiting its polymerization. This action can lead to cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells .
- Selectivity for Cancer Cells : Preliminary studies suggest that this compound exhibits a selective cytotoxic effect against certain cancer cell lines while sparing normal cells. For instance, it has shown significant inhibitory effects on MDA-MB-231 (triple-negative breast cancer) cells compared to MCF10A (non-cancerous) cells, indicating a potential therapeutic window .
- Inhibition of Metastasis : In vivo studies have indicated that treatment with this compound inhibits lung metastasis of breast cancer more effectively than established treatments, highlighting its potential as a novel therapeutic agent .
Study 1: In Vitro Activity
In a study assessing the in vitro potency of various sulfonamide derivatives, including this compound, researchers found IC50 values indicating strong inhibitory effects on cell proliferation. The compound demonstrated an IC50 value comparable to leading anticancer agents, suggesting it could be a viable candidate for further development .
Study 2: In Vivo Efficacy
In animal models, administration of this compound resulted in significant tumor size reduction in xenograft models of human cancers. Dosages were optimized based on pharmacokinetic studies that indicated effective blood levels maintained for several hours post-administration .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
4-(4-methoxy-3-nitrophenyl)sulfonylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-18-11-3-2-9(8-10(11)13(14)15)20(16,17)12-4-6-19-7-5-12/h2-3,8H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEIACXXCBWIPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.